1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1105197-02-1
Cat. No.: VC2912527
Molecular Formula: C14H14FN5O
Molecular Weight: 287.29 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1105197-02-1](/images/structure/VC2912527.png)
Specification
CAS No. | 1105197-02-1 |
---|---|
Molecular Formula | C14H14FN5O |
Molecular Weight | 287.29 g/mol |
IUPAC Name | 1-(2-aminoethyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C14H14FN5O/c15-12-4-2-1-3-10(12)8-19-9-17-13-11(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 |
Standard InChI Key | ARNRFYQCSVZXIV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCN)F |
Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCN)F |
Introduction
Chemical Structure and Properties
Molecular Identification and Physical Properties
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of heterocyclic compounds characterized by a pyrazolo[3,4-d]pyrimidine core. This core structure consists of a pyrazole ring fused with a pyrimidine ring, which forms the foundation for various bioactive compounds. The specific molecular properties of this compound are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄FN₅O |
Molecular Weight | 287.29 g/mol |
Appearance | Solid (presumed) |
IUPAC Name | 1-(2-aminoethyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
The compound features several key structural elements that contribute to its potential biological activity. The pyrazolo[3,4-d]pyrimidine core serves as the main scaffold, with specific substituents including a 2-fluorobenzyl group at position 5 and a 2-aminoethyl group at position 1. The positions of these substituents play critical roles in determining the compound's biological properties and interactions with target enzymes.
Structural Comparison with Analogues
Structurally related compounds with varying fluorine positions on the benzyl group have been documented in scientific literature. For instance, 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one differs only in the position of the fluorine atom on the benzyl group (position 3 instead of 2). Similarly, 1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has the fluorine at position 4 . These minor structural variations can significantly impact the biological activity and physicochemical properties of these compounds.
The change in position of the fluorine atom from the 2-position (ortho) to the 3-position (meta) or 4-position (para) on the benzyl group affects:
These subtle differences may result in varying degrees of potency and selectivity toward target enzymes, particularly phosphodiesterase 9 (PDE9) .
Synthesis and Chemical Characterization
Analytical Characterization
Characterization of 1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and related compounds typically employs various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry (MS) for molecular weight verification
-
Infrared (IR) spectroscopy for functional group identification
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Typical spectroscopic data for related compounds include distinctive NMR signals for aromatic protons, methylene groups adjacent to nitrogen atoms, and pyrazole ring protons. For instance, the NMR spectrum of related compounds often shows characteristic signals for the H-3 proton of the pyrazole ring at approximately δ 8.60 ppm .
Biological Activity and Pharmacological Properties
Phosphodiesterase 9 (PDE9) Inhibition
The most significant biological activity associated with compounds of this structural class is their potential to inhibit phosphodiesterase 9 (PDE9) enzymes. PDE9 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular signaling pathways. Inhibition of PDE9 leads to increased intracellular cGMP levels, which can produce various physiological effects .
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship (SAR) studies of pyrazolo[3,4-d]pyrimidine derivatives have revealed several crucial structural features that influence their biological activities:
Molecular modeling studies with related compounds have indicated that the pyrazolo[3,4-d]pyrimidinone scaffold can establish interactions with key residues in the PDE9 binding site through hydrogen bonds and π-π interactions. Additionally, a narrow and long pocket consisting of Leu420, Leu421, Tyr424, Phe441, Ala452, and Gln453 exists at the 6-position of the pyrazolo[3,4-d]pyrimidinone ring, providing suitable space for introducing functional groups .
Effect of Substituent Position
The position of substituents, particularly the fluorine atom on the benzyl group, plays a critical role in determining the biological activity of these compounds. While direct comparative data between 2-fluorobenzyl, 3-fluorobenzyl, and 4-fluorobenzyl derivatives is limited, general principles of medicinal chemistry suggest that such positional changes can affect:
-
The electronic distribution across the molecule
-
The steric properties at the binding site
-
The lipophilicity and solubility profiles
-
The metabolic stability of the compound
These factors collectively influence the compound's pharmacokinetic and pharmacodynamic properties, potentially resulting in different efficacy and safety profiles among the positional isomers .
Therapeutic Applications and Drug Development
Current Research Status
While specific research on 1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is limited in the available literature, research on related pyrazolo[3,4-d]pyrimidine derivatives is ongoing. Key research areas include:
-
Structure-based design and optimization of PDE9 inhibitors
-
Investigation of novel synthetic routes to improve yield and purity
-
Evaluation of biological activities through in vitro and in vivo studies
-
Assessment of pharmacokinetic properties and safety profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume